molecular formula C23H28N2O5S B11078289 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11078289
M. Wt: 444.5 g/mol
InChI Key: QNGIUJBJJZIDJG-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route may involve:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Functionalization: Introduction of the cyclohexylcarbamoyl, methoxyphenylcarbonyl, and ethyl ester groups through various reactions such as acylation, esterification, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-hydroxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
  • Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Uniqueness

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-15-10-6-5-7-11-15)31-22(18)25-20(26)16-12-8-9-13-17(16)29-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

QNGIUJBJJZIDJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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